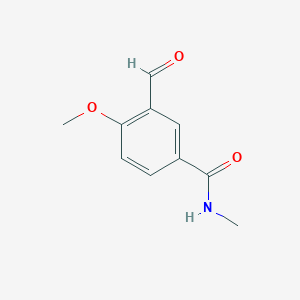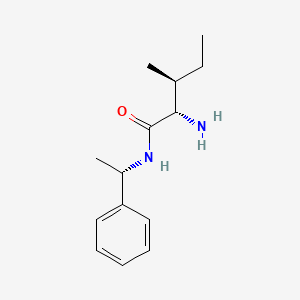
2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H7BrF3N. This compound is characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine typically involves the bromination of 5-methyl-3-(trifluoromethyl)pyridine. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process, reducing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a reactive site, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical activities . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties compared to other brominated pyridine derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a versatile site for further functionalization .
Propriétés
Formule moléculaire |
C8H7BrF3N |
|---|---|
Poids moléculaire |
254.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-2-6(8(10,11)12)7(3-9)13-4-5/h2,4H,3H2,1H3 |
Clé InChI |
QEHPWVHKPWUARO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)

![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)







